molecular formula C14H14N4O4S B13965776 N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide CAS No. 35285-73-5

N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide

Cat. No.: B13965776
CAS No.: 35285-73-5
M. Wt: 334.35 g/mol
InChI Key: ZOUFUQZACIWGGV-UHFFFAOYSA-N
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Description

N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its unique structure, which includes a pyridine ring, a sulfonamide group, and an acetamide moiety. This compound has garnered attention due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide typically involves the reaction of 4-aminobenzenesulfonamide with pyridine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting intermediate is then acetylated using acetic anhydride to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are used to verify the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(pyridine-3-carbonylamino)sulfamoyl]phenyl]acetamide
  • N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]pyridine-4-carboxamide
  • N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]pyridine-3-carboxamide

Uniqueness

N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide stands out due to its specific structural features, which confer unique reactivity and biological activity. Its combination of a pyridine ring, sulfonamide group, and acetamide moiety allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .

Properties

CAS No.

35285-73-5

Molecular Formula

C14H14N4O4S

Molecular Weight

334.35 g/mol

IUPAC Name

N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C14H14N4O4S/c1-10(19)16-12-2-4-13(5-3-12)23(21,22)18-17-14(20)11-6-8-15-9-7-11/h2-9,18H,1H3,(H,16,19)(H,17,20)

InChI Key

ZOUFUQZACIWGGV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=NC=C2

Origin of Product

United States

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